molecular formula C8H18O B106236 2,2,4-Trimethyl-1-pentanol CAS No. 123-44-4

2,2,4-Trimethyl-1-pentanol

Cat. No. B106236
CAS RN: 123-44-4
M. Wt: 130.23 g/mol
InChI Key: CWPPDTVYIJETDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to 2,2,4-Trimethyl-1-pentanol has been explored in several studies. For instance, the synthesis of 2,2,4-trimethylpentane-1,3-diol using industrial isobutyraldehyde and sodium hydroxide has been optimized, achieving a yield above 60% and a mass percentage over 97% under specific reaction conditions . Additionally, the synthesis of 2,4-bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol, which shares a similar carbon backbone, was achieved with a yield of approximately 80% . These studies demonstrate the feasibility of synthesizing complex molecules with trimethylpentane structures.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2,4-Trimethyl-1-pentanol has been determined using various techniques. For example, the molecular structure of 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol was elucidated from 3-dimensional X-ray data, revealing the orientation of substituent groups with respect to the benzene nucleus . This type of structural analysis is crucial for understanding the spatial arrangement of atoms in molecules and can provide insights into the molecular structure of 2,2,4-Trimethyl-1-pentanol.

Chemical Reactions Analysis

Chemical reactions involving molecules with trimethylpentane structures have been studied to understand their reactivity and potential applications. The isomerization reaction of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene was investigated, revealing an unexpected excess of the α-alkene due to steric tension in the molecule . Moreover, the catalytic hydrogenation of 3,3,4-trimethyl-2-pentanol was shown to yield a mixture of isomers due to the isomerization of the initial reaction product . These studies highlight the complex behavior of trimethylpentane derivatives in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of mixtures containing compounds similar to 2,2,4-Trimethyl-1-pentanol have been characterized. Experimental density and viscosity data for binary mixtures of 2,2,4-trimethylpentane with various alcohols were reported, and the excess molar volumes and viscosity deviations were calculated . Understanding these properties is essential for the application of such compounds in industrial processes, such as the production of gasoline oxygenates, where 2-methoxy-2,4,4-trimethylpentane was evaluated for its low solubility in water and high octane value .

Scientific Research Applications

Density and Viscosity of 2,2,4-Trimethylpentane Mixtures

The densities and viscosities of binary mixtures containing 2,2,4-trimethylpentane with various alcohols (1-propanol, 1-pentanol, 1-hexanol, and 1-heptanol) have been experimentally determined. This research is significant for understanding the physical properties of mixtures involving 2,2,4-trimethylpentane, which is essential for various industrial applications, including fuel formulations and material processing (Wang et al., 2015).

Interaction with Radiation and Potential Medical Imaging Applications

Cross Sections for Positron Impact with 2,2,4-Trimethylpentane

The interactions of 2,2,4-trimethylpentane with positrons have been studied, revealing crucial data for positron scattering. This information is particularly valuable for improving the accuracy of radiation detection devices and for better understanding the potential charged-particle-induced damage in biomolecular systems, indicating a significant potential in medical imaging techniques (Chiari et al., 2014).

Surface Tension in Binary Mixtures

Surface Tension of Binary Mixtures Involving 2,2,4-Trimethylpentane

The surface tension of binary systems containing 2,2,4-trimethylpentane with various 1-alkanols has been measured. Understanding the surface tension and its relation to composition and temperature is essential for several industrial and scientific applications, including the development of fuels and the study of fluid dynamics (Yue & Liu, 2016).

Ambient Detection and Quantification

Ambient Measurements of Related Compounds

Though not directly about 2,2,4-Trimethyl-1-pentanol, studies on related compounds, like 2,2,4-trimethyl, 1,3-pentanediol monoisobutyrate (TPM), have been reported, where TPM was detected and quantified in ambient air, indicating the methods and significance of monitoring organic compounds in the environment (Goliff et al., 2012).

Safety And Hazards

2,2,4-Trimethyl-1-pentanol is classified as a flammable liquid (Flam. Liq. 3) . It is a moderate skin and eye irritant . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment/face protection .

properties

IUPAC Name

2,2,4-trimethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-7(2)5-8(3,4)6-9/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPPDTVYIJETDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073158
Record name 1-Pentanol, 2,2,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Aldrich MSDS]
Record name 2,2,4-Trimethyl-1-pentanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10478
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.49 [mmHg]
Record name 2,2,4-Trimethyl-1-pentanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10478
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,2,4-Trimethyl-1-pentanol

CAS RN

123-44-4
Record name 2,2,4-Trimethyl-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4-Trimethyl-1-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Trimethylpentanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pentanol, 2,2,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4-trimethylpentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.209
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2,4-TRIMETHYL-1-PENTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX60R7GK8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4-Trimethyl-1-pentanol
Reactant of Route 2
2,2,4-Trimethyl-1-pentanol
Reactant of Route 3
2,2,4-Trimethyl-1-pentanol
Reactant of Route 4
2,2,4-Trimethyl-1-pentanol
Reactant of Route 5
2,2,4-Trimethyl-1-pentanol
Reactant of Route 6
2,2,4-Trimethyl-1-pentanol

Citations

For This Compound
55
Citations
RC Myers, TR Tyler - Journal of the American College of …, 1992 - journals.sagepub.com
Oral Toxicity-Protocol: The sample was given by gavage to fasted Sprague-Dawley rats (200-300g) using 5/sex/each of 3-5 doses, with observations to 14 days. LD50s were calculated …
Number of citations: 3 journals.sagepub.com
CT Olson, KO Yu, DW Hobson, MP Serve - Biochemical and biophysical …, 1985 - Elsevier
The compound 2,2,4-trimethylpentane (2,2,4 TMP) is reported to be especially potent in inducing kidney lesions in male rats (1,2). Although the pathology produced by 2,2,4 TMP has …
Number of citations: 25 www.sciencedirect.com
C Bevan - Patty's toxicology, 2001 - Wiley Online Library
This chapter reviews linear and branched C 7 to C 18 monohydric aliphatic alcohols, as well as aromatic, alicyclic, aliphatic unsaturated, and aliphatic halogenated alcohols. The CAS …
Number of citations: 8 onlinelibrary.wiley.com
M Charbonneau, EA Lock, J Strasser, MG Cox… - Toxicology and applied …, 1987 - Elsevier
2,2,4-Trimethylpentane (TMP), a component of unleaded gasoline, causes nephrotoxicity in male, but not in female, rats. In the present study, male and female Fischer 344 rats were …
Number of citations: 84 www.sciencedirect.com
CE Schwarz, FCN Fourie, JH Knoetze - The Journal of Supercritical Fluids, 2009 - Elsevier
This paper is a continuation of a previous study and investigated the phase equilibria of six C 8 alcohols (2,2,4-trimethyl-1-pentanol, 2,4,4-trimethyl-1-pentanol, 2-ethyl-1-hexanol, 2-…
Number of citations: 16 www.sciencedirect.com
T Ouchi, Y Arita, M Imoto - Journal of Polymer Science: Polymer …, 1979 - Wiley Online Library
2,2,4‐Trimethyl‐3‐on‐1‐pentyl methacrylate (TMPM) was first synthesized from the condensation reaction of 2,2,4‐trimethyl‐1‐pentanol‐3‐on with methacrylic acid. Second, the …
Number of citations: 1 onlinelibrary.wiley.com
WV Steele, RD Chirico, SE Knipmeyer… - Journal of Chemical & …, 2002 - ACS Publications
This paper reports measurements made within DIPPR 2 Project 821 for the 1995 Project Year. Vapor pressures were measured to a pressure limit of 270 kPa or lower decomposition …
Number of citations: 60 pubs.acs.org
T Ouchi, Y Arita, M Imoto - Polymer Journal, 1976 - nature.com
Diisopropyl Ketone with Formaldehyde” Page 1 Polymer Journal, Vol. 8, No. 5, pp 477–479 (1976) SHORT COMMUNICATION Resins from Formaldehyde. CIV. Hydroxymethylation of …
Number of citations: 6 www.nature.com
SJ Borghoff, AB Miller, JP Bowen… - Toxicology and applied …, 1991 - Elsevier
α 2u -Globulin (α2u) has been shown to accumulate in the kidneys of male rats treated with 2,2,4-trimethylpentane (TMP). 2,4,4-Trimethyl-2-pentanol (TMP-2-OH), a metabolite of TMP, …
Number of citations: 72 www.sciencedirect.com
CL Yaws, JR Hopper, SD Sheth, M Han, RW Pike - Waste Management, 1998 - Elsevier
A new correlation which provides reliable solubility values down to very, very low concentrations is presented for solubility of alcohols in water. The correlation is based on boiling point …
Number of citations: 45 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.